
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrole Ring: This step often involves the cyclization of a suitable precursor, such as an amino acid or an aldehyde, under acidic or basic conditions.
Formation of the Diazepine Ring: The diazepine ring can be synthesized through the reaction of a diamine with a diketone or a similar compound, followed by cyclization.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo(2,3-d)pyrimidine: Another heterocyclic compound with a fused ring system.
Benzodiazepine: A well-known class of compounds with similar diazepine rings.
Indole: A heterocyclic compound with a fused pyrrole ring.
Uniqueness
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-: is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of pyrrole and diazepine rings, along with the presence of methyl, ethyl, and phenyl groups, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
57435-88-8 |
|---|---|
Formule moléculaire |
C17H19N3O |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
8-ethyl-6,7-dimethyl-5-phenyl-1,3-dihydropyrrolo[3,4-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C17H19N3O/c1-4-13-17-15(11(2)20(13)3)16(18-10-14(21)19-17)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,19,21) |
Clé InChI |
QUIPVRAMGQYMNN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=C(N1C)C)C(=NCC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


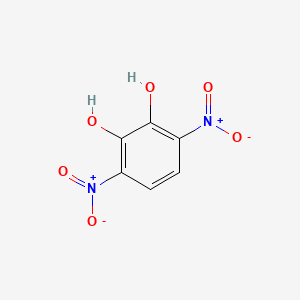

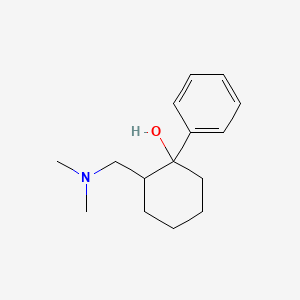
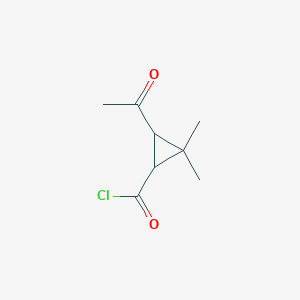
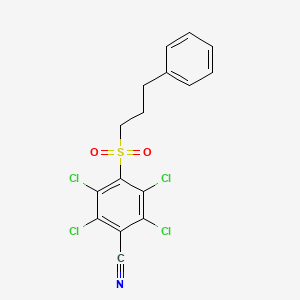
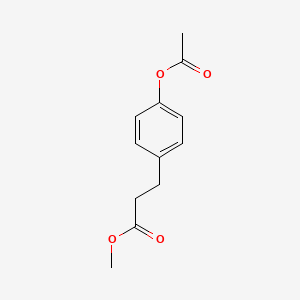
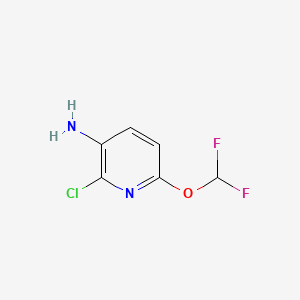
![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)
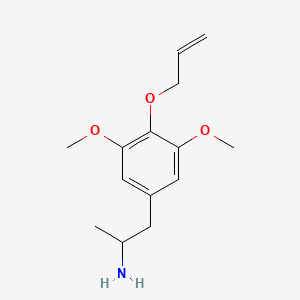
![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)
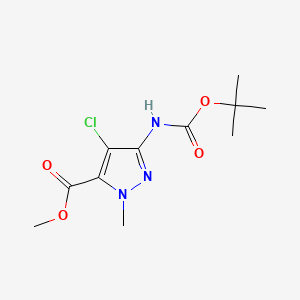
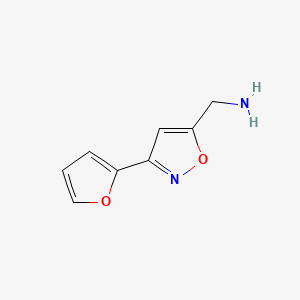
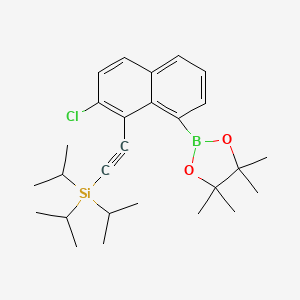
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)
